molecular formula C15H18BrFN2O3 B7086345 N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide

Cat. No.: B7086345
M. Wt: 373.22 g/mol
InChI Key: ADOBFUUSOAFDKG-UHFFFAOYSA-N
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Description

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide is a complex organic compound that features a benzofuran ring substituted with bromine and fluorine atoms, and an azepane ring with a hydroxyl group and a carboxamide group

Properties

IUPAC Name

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN2O3/c16-11-6-10-13(8-22-14(10)7-12(11)17)18-15(21)19-4-1-2-9(20)3-5-19/h6-7,9,13,20H,1-5,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOBFUUSOAFDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)NC2COC3=CC(=C(C=C23)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Azepane Ring Formation: The azepane ring can be synthesized through a ring-closing reaction involving a suitable diamine precursor.

    Coupling Reaction: The final step involves coupling the benzofuran and azepane rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azepane ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The bromine and fluorine atoms in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide
  • N-(5-bromo-6-chloro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide
  • N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxylate

Uniqueness

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-hydroxyazepane-1-carboxamide is unique due to the specific combination of bromine and fluorine substitutions on the benzofuran ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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